2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis Applications
The compound has been involved in chemical reactions yielding novel heterocyclic structures. For instance, alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone have been identified, showcasing the compound's role in facilitating diverse chemical transformations (A. Krauze et al., 2007). Additionally, it has been utilized in the synthesis of pyrrolidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines, indicating its significance in the construction of complex nitrogen-containing cycles (T. G. Back & K. Nakajima, 2000).
Kinetic and Optimization Studies
The compound has been central to studies aiming at optimizing reaction conditions for the synthesis of pyrimidin-4-one derivatives, with a focus on high-yield strategies and understanding the kinetics of these reactions (U. Chmielowiec et al., 2004). This highlights its role in improving the efficiency and effectiveness of synthetic pathways for pharmacologically relevant structures.
Pharmacological Research
Though direct applications in pharmacology were not explicitly mentioned in the provided studies, the synthesis of complex heterocyclic compounds often underpins the development of new drugs and therapeutic agents. The structural motifs generated using "2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide" in synthesis can be pivotal for creating molecules with potential pharmacological activities. For example, the synthesis of piperidines and other cyclic compounds is crucial in medicinal chemistry for their known biological activities (T. G. Back & K. Nakajima, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-25-18-16(9-6-10-19-18)17(22)20-14-7-5-8-15(13-14)26(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVURWHOVOWFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
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